molecular formula C10H12Cl2N2O B2377283 3,5-Dichloro-4-(morpholin-4-yl)aniline CAS No. 57716-09-3

3,5-Dichloro-4-(morpholin-4-yl)aniline

Cat. No.: B2377283
CAS No.: 57716-09-3
M. Wt: 247.12
InChI Key: RIQMQFHEXRECRU-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-(morpholin-4-yl)aniline is a chemical compound with diverse applications in scientific research. It exhibits remarkable properties that enable its utilization in various fields, such as medicinal chemistry, material science, and organic synthesis.

Preparation Methods

The synthesis of 3,5-Dichloro-4-(morpholin-4-yl)aniline involves several steps. One common method includes the reaction of 3,5-dichloroaniline with morpholine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve more efficient and scalable processes, ensuring high yield and purity .

Chemical Reactions Analysis

3,5-Dichloro-4-(morpholin-4-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Scientific Research Applications

3,5-Dichloro-4-(morpholin-4-yl)aniline is utilized in several scientific research areas:

    Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.

    Material Science: It is used in the development of advanced materials with specific properties.

    Organic Synthesis: It acts as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-(morpholin-4-yl)aniline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3,5-Dichloro-4-(morpholin-4-yl)aniline can be compared with other dichloroaniline derivatives, such as:

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline These compounds share similar structural features but differ in the positions of chlorine atoms, leading to variations in their chemical and biological properties .

Properties

IUPAC Name

3,5-dichloro-4-morpholin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2O/c11-8-5-7(13)6-9(12)10(8)14-1-3-15-4-2-14/h5-6H,1-4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQMQFHEXRECRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Following the general procedure of Intermediate 36 using 4-(2,6-dichloro-4-nitrophenyl)morpholine (prepared as described in J. Med. Chem., 1980, 23(10), 1083) the title compound was obtained; 1H NMR δ 3.01 (4H, t), 3.64 (4H, t), 5.50 (1H, broad s), 6.57 (2H, s); MS m/e MH+ 247.
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